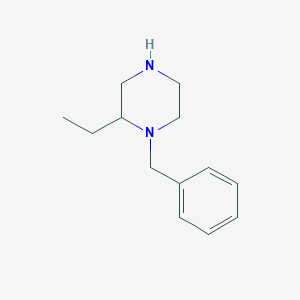

1-Benzyl-2-éthylpipérazine

Vue d'ensemble

Description

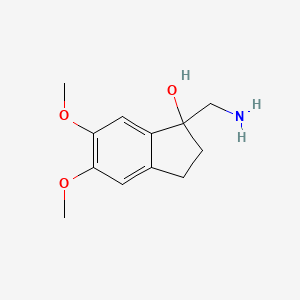

1-Benzyl-2-ethylpiperazine is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Benzyl-2-ethylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-2-ethylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie médicinale : Synthèse de médicaments vedettes

La partie pipérazine, y compris les dérivés comme la 1-Benzyl-2-éthylpipérazine, est un composant clé de plusieurs médicaments vedettes . Sa présence dans des composés tels que l'imatinib (commercialisé sous le nom de Gleevec) et le sildénafil (Viagra) met en évidence son importance dans la découverte de médicaments. La diversité structurale des pipérazines, en particulier avec des substituants aux positions azotées, contribue à leur utilisation répandue en chimie médicinale.

Pharmacocinétique : Amélioration des profils médicamenteux

Les dérivés de la pipérazine sont connus pour améliorer les profils pharmacologiques et pharmacocinétiques des candidats médicaments . Les atomes d'azote du cycle pipérazine servent de donneurs/accepteurs de liaisons hydrogène, ce qui peut améliorer les interactions avec les récepteurs biologiques, augmenter la solubilité dans l'eau et améliorer la biodisponibilité.

Découverte de médicaments : Fonctionnalisation C–H

Les progrès récents dans la fonctionnalisation C–H des cycles pipérazine ont ouvert de nouvelles voies pour la synthèse de pipérazines fonctionnalisées . Cette méthode élargit la boîte à outils de la pipérazine, permettant une application plus large dans la recherche en chimie médicinale, y compris la synthèse de la this compound.

Inhibiteurs de kinases : Thérapies ciblées

Les médicaments contenant de la pipérazine agissent souvent comme des inhibiteurs de kinases, jouant un rôle crucial dans les thérapies ciblées pour des maladies comme le cancer . La réactivité chimique des synthons à base de pipérazine facilite leur incorporation dans les molécules, ce qui les rend précieux dans la synthèse des inhibiteurs de kinases.

Modulateurs de récepteurs : Applications thérapeutiques

Le cycle pipérazine est utilisé dans les médicaments comme un groupe basique et hydrophile pour optimiser l'interaction avec les macromolécules cibles . Cela fait des dérivés de la pipérazine, y compris la this compound, des éléments essentiels dans le développement de modulateurs de récepteurs pour diverses applications thérapeutiques.

Chimie synthétique : Versatilité dans la synthèse de médicaments

La facilité de manipulation de la pipérazine en chimie synthétique est bien documentée . Les caractéristiques structurelles et conformationnelles de la pipérazine en font une entité polyvalente pour organiser les groupes pharmacophores dans la position appropriée pour la synthèse de médicaments, y compris la création de dérivés de la this compound.

Mécanisme D'action

Target of Action

The primary targets of 1-Benzyl-2-ethylpiperazine are the serotonergic and dopaminergic receptor systems . These systems play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire.

Mode of Action

1-Benzyl-2-ethylpiperazine interacts with its targets in a similar fashion to MDMA . It has amphetamine-like actions on the serotonin reuptake transporter, which increase serotonin concentrations in the extracellular fluids surrounding the cell and thereby increasing activation .

Biochemical Pathways

These changes can have downstream effects on mood, behavior, and other physiological processes .

Pharmacokinetics

It is known that the compound is metabolized in the liver and excreted through the kidneys . The bioavailability, distribution, metabolism, and excretion (ADME) properties of 1-Benzyl-2-ethylpiperazine can impact its bioavailability and therapeutic effects.

Result of Action

The molecular and cellular effects of 1-Benzyl-2-ethylpiperazine’s action are largely due to its interaction with the serotonergic and dopaminergic systems. This can lead to increased serotonin concentrations in the extracellular fluids surrounding the cell, resulting in increased activation . The compound is known to have euphoriant and stimulant properties .

Analyse Biochimique

Biochemical Properties

Piperazine derivatives have been studied for their antiproliferative activity in various tumor cell lines .

Cellular Effects

Benzylpiperazine, a related compound, is known to have euphoriant and stimulant properties . It has amphetamine-like actions on the serotonin reuptake transporter, which increase serotonin concentrations in the extracellular fluids surrounding the cell and thereby increasing activation of the surrounding serotonin receptors .

Molecular Mechanism

Reactions at the benzylic position, such as those that might occur with 1-Benzyl-2-ethylpiperazine, have been studied . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .

Dosage Effects in Animal Models

The dose-effect relationship is a major goal of clinical pharmacology and is crucial for understanding the therapeutic effects of a drug .

Metabolic Pathways

Metabolic pathways support the enzyme flux that converts input chemicals into energy and cellular building blocks .

Transport and Distribution

The study of flow characteristics of light particle slurries, such as 1-Benzyl-2-ethylpiperazine, is important for determining the recommended flow velocity for safe and energy-saving transport .

Subcellular Localization

Subcellular localization prediction is an active area of research in bioinformatics, incorporating the latest advances in machine learning and proteomics .

Propriétés

IUPAC Name |

1-benzyl-2-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-13-10-14-8-9-15(13)11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNXMSHPLCRYIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656938 | |

| Record name | 1-Benzyl-2-ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031926-99-4 | |

| Record name | 1-Benzyl-2-ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid hydrochloride](/img/structure/B1519627.png)

![5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519631.png)

![(5-Bromo-2-methoxyphenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1519637.png)

![3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B1519642.png)

![3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride](/img/structure/B1519646.png)

![2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide](/img/structure/B1519647.png)